1-[(N,N'-Dimethylcarbamimidoyl)sulfanyl]-3-fluoropropan-2-ol
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Overview
Description
1-[(N,N’-Dimethylcarbamimidoyl)sulfanyl]-3-fluoropropan-2-ol is a chemical compound with the molecular formula C₆H₁₃FN₂OS and a molecular weight of 180.24 g/mol . This compound is characterized by the presence of a fluorine atom, a sulfanyl group, and a dimethylcarbamimidoyl moiety, making it a unique entity in the realm of organic chemistry.
Preparation Methods
The synthesis of 1-[(N,N’-Dimethylcarbamimidoyl)sulfanyl]-3-fluoropropan-2-ol involves several steps, typically starting with the preparation of the intermediate compounds. The synthetic route often includes:
Step 1: Formation of the fluoropropanol backbone.
Step 2: Introduction of the sulfanyl group.
Step 3: Addition of the dimethylcarbamimidoyl group under controlled conditions.
Industrial production methods may involve the use of advanced techniques such as cold-chain transportation to maintain the stability and purity of the compound .
Chemical Reactions Analysis
1-[(N,N’-Dimethylcarbamimidoyl)sulfanyl]-3-fluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the compound into its corresponding thiol.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the reaction conditions and the reagents used .
Scientific Research Applications
1-[(N,N’-Dimethylcarbamimidoyl)sulfanyl]-3-fluoropropan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(N,N’-Dimethylcarbamimidoyl)sulfanyl]-3-fluoropropan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system under investigation .
Comparison with Similar Compounds
1-[(N,N’-Dimethylcarbamimidoyl)sulfanyl]-3-fluoropropan-2-ol can be compared with other similar compounds, such as:
N-[N’-(N,N-Dimethylcarbamimidoyl)carbamimidoyl]-2-nitrobenzenesulfonamide: This compound shares the dimethylcarbamimidoyl group but differs in its overall structure and functional groups.
Other fluorinated sulfanyl compounds: These compounds may have similar reactivity but differ in their specific applications and properties.
The uniqueness of 1-[(N,N’-Dimethylcarbamimidoyl)sulfanyl]-3-fluoropropan-2-ol lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C6H13FN2OS |
---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
(3-fluoro-2-hydroxypropyl) N,N'-dimethylcarbamimidothioate |
InChI |
InChI=1S/C6H13FN2OS/c1-8-6(9-2)11-4-5(10)3-7/h5,10H,3-4H2,1-2H3,(H,8,9) |
InChI Key |
IIVJLARHXANWDR-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=NC)SCC(CF)O |
Origin of Product |
United States |
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